

Spectroscopic Profile of Ethyl 4-hydroxypicolinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-hydroxypicolinate*

Cat. No.: *B1285439*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Ethyl 4-hydroxypicolinate**, a pyridine carboxylate derivative of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended to serve as a comprehensive reference for the characterization of this compound.

Spectroscopic Data Summary

The empirical formula for **Ethyl 4-hydroxypicolinate** is $C_8H_9NO_3$, with a molecular weight of 167.16 g/mol. The structural and electronic characteristics of this molecule give rise to a unique spectroscopic fingerprint, which is detailed in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available	-

Note: Specific experimental NMR data for **Ethyl 4-hydroxypicolinate** is not readily available in the searched literature. The tables are placeholders for when such data is obtained.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. A free-to-access FTIR spectrum is available for 4-hydroxypicolinic acid, ethyl ester on SpectraBase.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	-	O-H stretch (hydroxyl group)
Data not available	-	C-H stretch (aromatic/aliphatic)
Data not available	-	C=O stretch (ester)
Data not available	-	C=C, C=N stretch (pyridine ring)
Data not available	-	C-O stretch (ester)

Note: Specific peak assignments require access to and analysis of the spectrum from SpectraBase or other sources.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

m/z	Relative Intensity (%)	Assignment
Data not available	-	[M] ⁺ (Molecular ion)
Data not available	-	Fragment ions

Note: Experimental mass spectrometry data for **Ethyl 4-hydroxypicolinate** was not found in the performed searches.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **Ethyl 4-hydroxypicolinate** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added if the solvent does not contain an internal standard.
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition (^1H and ^{13}C NMR):

- Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- ^1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.
- ^{13}C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

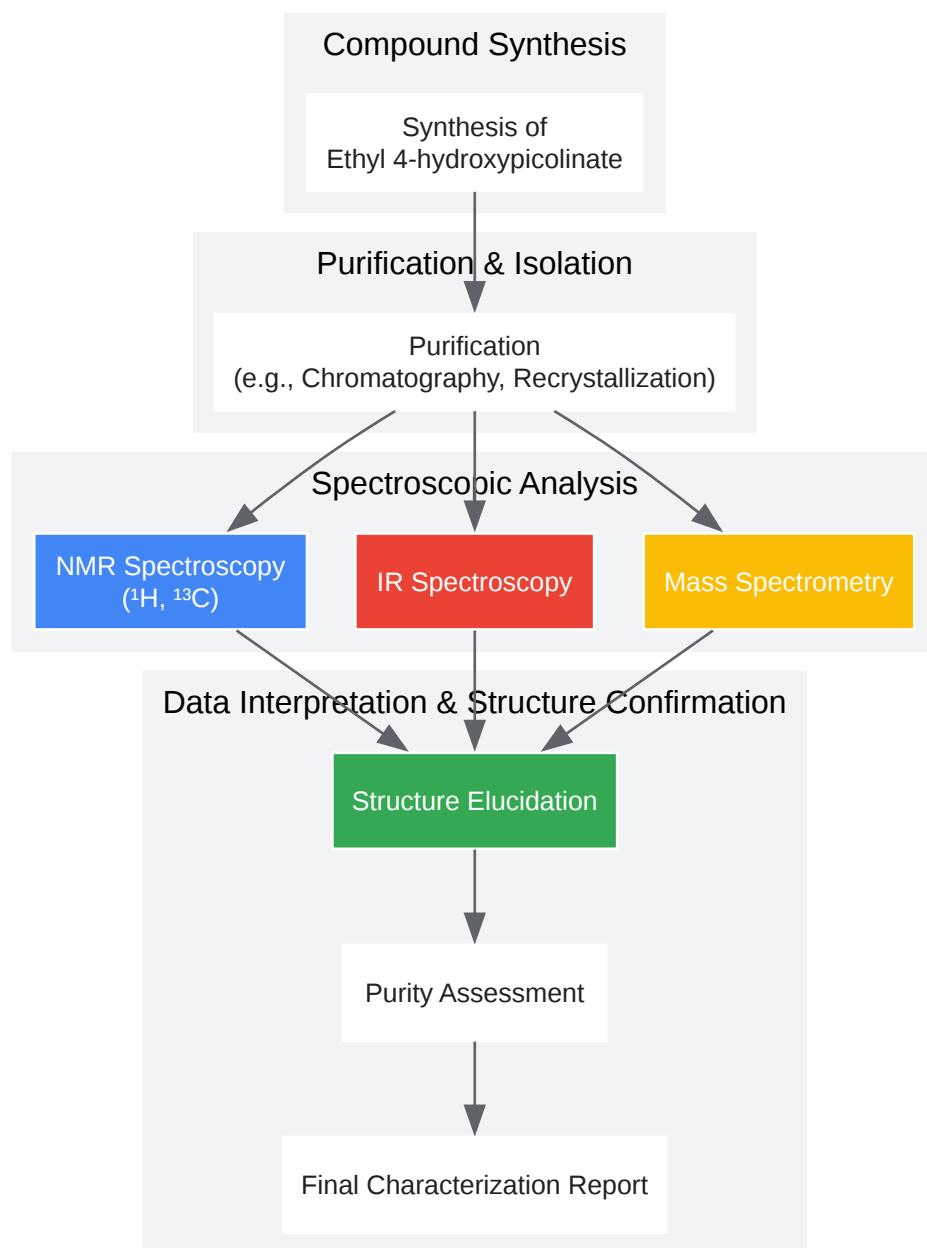
- A small amount of solid **Ethyl 4-hydroxypicolinate** is placed directly onto the ATR crystal.
- A pressure arm is engaged to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
- A background spectrum of the empty ATR crystal is recorded.
- The sample spectrum is then recorded, and the background is automatically subtracted.
- The spectrum is typically collected over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):


- A dilute solution of **Ethyl 4-hydroxypicolinate** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.
- The solution is infused into the mass spectrometer's ion source via a syringe pump or through a liquid chromatography system.

Data Acquisition:

- Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., quadrupole, time-of-flight, or Orbitrap) is used.
- The instrument is operated in positive or negative ion mode.
- The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

Analytical Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a synthesized organic compound like **Ethyl 4-hydroxypicolinate** is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **Ethyl 4-hydroxypicolinate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 4-hydroxypicolinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1285439#spectroscopic-data-of-ethyl-4-hydroxypicolinate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com